molecular formula C16H11F2N3O2 B4988923 N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No. B4988923
M. Wt: 315.27 g/mol
InChI Key: LPQNREHLPCTTCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of conditions such as rheumatoid arthritis and chronic pain. It has also been shown to have anticonvulsant effects, which may make it useful in the treatment of epilepsy. In addition, it has been shown to have fluorescent properties, which may make it useful as a probe for detecting metal ions in biological systems.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is its versatility. It has potential applications in a variety of fields, including medicinal chemistry, biochemistry, and materials science. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers with limited resources. However, one limitation is its potential toxicity, which may limit its use in certain applications. In addition, further research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several potential future directions for research on N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide. One direction is to investigate its potential use as a fluorescent probe for detecting metal ions in biological systems. Another direction is to investigate its potential use as a corrosion inhibitor in the oil and gas industry. In addition, further research is needed to fully understand its mechanism of action and potential applications in the fields of medicinal chemistry and biochemistry.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide involves the reaction of 2-fluoroaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrazine hydrate to form the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with acetic anhydride to form the desired product.

Scientific Research Applications

N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In addition, it has been investigated for its potential use as a corrosion inhibitor in the oil and gas industry.

properties

IUPAC Name

N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O2/c17-11-7-5-10(6-8-11)16-20-14(21-23-16)9-15(22)19-13-4-2-1-3-12(13)18/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQNREHLPCTTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=NOC(=N2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.